molecular formula C11H10O2S B8671865 Ethyl benzo[b]thiophene-5-carboxylate

Ethyl benzo[b]thiophene-5-carboxylate

Cat. No.: B8671865
M. Wt: 206.26 g/mol
InChI Key: ODYHOIUFIVBVLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl benzo[b]thiophene-5-carboxylate is a useful research compound. Its molecular formula is C11H10O2S and its molecular weight is 206.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10O2S

Molecular Weight

206.26 g/mol

IUPAC Name

ethyl 1-benzothiophene-5-carboxylate

InChI

InChI=1S/C11H10O2S/c1-2-13-11(12)9-3-4-10-8(7-9)5-6-14-10/h3-7H,2H2,1H3

InChI Key

ODYHOIUFIVBVLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)SC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A saturated solution of HCl in ethanol (15 mL) is added to benzothiophene-5-carboxylic acid (1 g, 5.44 mmol) and the reaction mixture is stirred at 80° C. overnight. The solvent is removed under reduced pressure and diethyl ether and saturated sodium bicarbonate are added to the residue. The layers are separated. The organic layer is washed with saturated sodium bicarbonate and water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the title compound (1.0 g, 89%) as a pale brown oil. 1H NMR (CDCl3): δ 8.54 (s, 1H), 8.01 (d, 1H, J=8.1 Hz), 7.92 (d, 1H, J=8.1 Hz), 7.51 (d, 1H, J=5.4 Hz), 7.42 (d, 1H, J=5.4 Hz), 4.42 (c, 2H, J=6.8 Hz), 1.43 (t, 3H, J=6.8 Hz).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
89%

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